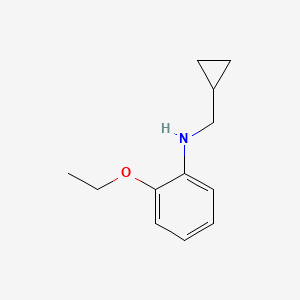

N-(cyclopropylmethyl)-2-ethoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-2-ethoxyaniline |

InChI |

InChI=1S/C12H17NO/c1-2-14-12-6-4-3-5-11(12)13-9-10-7-8-10/h3-6,10,13H,2,7-9H2,1H3 |

InChI Key |

VRMNKCBUDDDIHM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NCC2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Design for N Cyclopropylmethyl 2 Ethoxyaniline and Analogues

Retrosynthetic Analysis and Strategic Disconnections for N-Substituted Aniline (B41778) Systems

Retrosynthetic analysis is a foundational technique in organic synthesis planning where a target molecule is deconstructed into simpler, commercially available precursors. chemrxiv.orgnih.gov For N-(cyclopropylmethyl)-2-ethoxyaniline, the most logical disconnection is at the C-N bond, yielding two key synthons: a 2-ethoxyphenyl fragment and a cyclopropylmethyl fragment. This disconnection points to two primary forward synthetic strategies: the formation of the C-N bond via amination of an aryl precursor or alkylation of the aniline precursor. amazonaws.com

In recent years, artificial intelligence (AI) and machine learning have revolutionized retrosynthesis, leading to the development of sophisticated prediction algorithms. chemrxiv.orgchemrxiv.org These tools can analyze complex molecules and propose viable synthetic pathways by drawing on vast reaction databases.

Programs like SYNTHIA® utilize a hybrid expert-AI system, incorporating vast libraries of expert-coded reaction rules to plan multi-step syntheses for complex targets. synthiaonline.com For a molecule like this compound, such a program would likely identify the C-N disconnection and suggest routes based on high-yield, well-established reactions like the Buchwald-Hartwig amination or reductive amination. These algorithms can evaluate multiple pathways, considering factors like atom economy, reaction conditions, and precursor availability. synthiaonline.com

Computational retrosynthesis largely falls into two categories: template-based and template-free methods. nih.govarxiv.org

Template-Based Methods: These approaches rely on a predefined library of reaction templates, which are essentially encoded representations of known chemical transformations. nih.govchemrxiv.org When a target molecule is analyzed, the algorithm searches for templates that can be applied to perform a disconnection. arxiv.org While highly interpretable and accurate for reactions within their library, their main limitation is the inability to predict novel reactions not covered by the existing templates. nih.govresearchgate.net

Template-Free Methods: These methods, often employing sequence-to-sequence models similar to those used in language translation, treat retrosynthesis as a translation problem, converting a product's molecular representation (like SMILES) directly into the reactants'. arxiv.orgarxiv.org This approach offers greater flexibility and the potential to discover novel transformations. researchgate.net However, they can be more computationally intensive and may sometimes generate chemically invalid or less plausible reaction steps. arxiv.org

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Template-Based | High accuracy for known reactions, chemically intuitive and interpretable. nih.govarxiv.org | Limited to the scope of the template library, cannot discover novel reactions. nih.govresearchgate.net |

| Template-Free | Can generalize to and discover novel reactions, not limited by a predefined database. researchgate.netarxiv.org | Less interpretable, may suggest chemically invalid steps, computationally demanding. nih.govarxiv.org |

Precursor Synthesis Pathways for the Cyclopropylmethyl and 2-Ethoxyaniline Moieties

Cyclopropylmethyl Moiety: The cyclopropylmethyl group is typically introduced using an activated precursor, most commonly cyclopropylmethyl bromide. Several synthetic routes to this halide exist, often starting from cyclopropanemethanol. A common laboratory method involves treating cyclopropanemethanol with a brominating agent.

One effective process involves the reaction of cyclopropanemethanol with a complex formed from an N-halosuccinimide (like N-bromosuccinimide) and a dialkyl sulfide (B99878) (like dimethyl sulfide). google.com This method is advantageous as it proceeds under mild conditions (0-40°C) and produces the desired product in high purity with minimal formation of isomeric byproducts like cyclobutyl bromide or 4-bromo-1-butene. google.comgoogleapis.com Another approach uses phosphorus tribromide, though it often requires very low temperatures (-65 to -80°C) to maintain selectivity. google.comgoogleapis.com

2-Ethoxyaniline Moiety: 2-Ethoxyaniline, also known as o-phenetidine, is a commercially available building block. sigmaaldrich.comsigmaaldrich.com Its synthesis typically starts from 2-nitrophenol. The phenolic hydroxyl group is first alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to form 2-ethoxynitrobenzene. Subsequently, the nitro group is reduced to an amine. This reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or reaction with a reducing agent like tin(II) chloride in acidic medium. google.com

Novel Synthetic Routes for this compound

The final coupling of the two precursor moieties can be achieved through several modern synthetic methods.

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. acsgcipr.org To synthesize this compound, this reaction would involve coupling 2-ethoxy-1-halobenzene (e.g., 2-bromoethoxyaniline or 2-iodoethoxyaniline) with cyclopropylmethanamine.

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Modern catalyst systems, often utilizing sterically hindered phosphine ligands (e.g., BrettPhos), enable these couplings to proceed under mild conditions with high efficiency and broad functional group tolerance. wikipedia.orgsemanticscholar.org The choice of ligand is crucial for the reaction's success, influencing reaction rates and yields. wikipedia.org

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 2-bromoethoxyaniline | Electrophilic partner |

| Amine | Cyclopropylmethanamine | Nucleophilic partner |

| Palladium Source | Pd₂(dba)₃ | Catalyst precursor |

| Ligand | BrettPhos, XPhos | Stabilizes catalyst, facilitates reaction cycle |

| Base | NaOtBu, K₂CO₃ | Activates the amine |

| Solvent | Toluene (B28343), Dioxane | Reaction medium |

A more direct and classical approach is the N-alkylation of 2-ethoxyaniline with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. nih.gov This reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide ion.

The reaction is typically performed in the presence of a base to neutralize the hydrogen bromide formed during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion. Common bases include inorganic carbonates (e.g., potassium carbonate) or non-nucleophilic organic amines (e.g., triethylamine). The choice of solvent and temperature can significantly impact the reaction rate and the extent of potential side reactions, such as over-alkylation. nih.gov

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a widely employed and powerful method for the formation of carbon-nitrogen bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. The direct synthesis of this compound via this method would involve the condensation of 2-ethoxyaniline with cyclopropanecarboxaldehyde (B31225), followed by reduction.

The reaction conditions, such as solvent, temperature, and pH, play a crucial role in optimizing the yield of the desired amine. Protic solvents like methanol (B129727) or ethanol (B145695) are often used, and the reaction is typically run at room temperature. The pH is a key parameter to control, as imine formation is generally favored under slightly acidic conditions, while the reducing agent requires neutral or slightly basic conditions to be effective.

An analogous reaction, the synthesis of dipropylaniline from aniline and n-propanol using H₂SO₄ or HCl as a catalyst, highlights the general approach of forming N-alkylated anilines, albeit through a different mechanism not involving a pre-formed aldehyde. researchgate.net

For the synthesis of this compound, a plausible protocol would involve stirring 2-ethoxyaniline and cyclopropanecarboxaldehyde in a solvent such as dichloromethane (B109758) or methanol, followed by the addition of a suitable reducing agent like sodium triacetoxyborohydride (B8407120). The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time.

Copper-Catalyzed and Other Transition-Metal Mediated Coupling Reactions

Transition-metal catalyzed cross-coupling reactions have revolutionized the synthesis of C-N bonds, offering a versatile and efficient alternative to traditional methods. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful tool for the formation of arylamines from aryl halides or triflates and amines.

The synthesis of this compound can be envisioned through the Buchwald-Hartwig coupling of 2-ethoxyaniline with a cyclopropylmethyl halide or the coupling of cyclopropylmethylamine with a 2-ethoxyphenyl halide. A study by Cui and Loeppky demonstrated the successful synthesis of a variety of N-arylcyclopropylamines via the palladium-catalyzed amination of aryl bromides with cyclopropylamine. researchgate.net Notably, they reported the synthesis of N-cyclopropyl-2-methoxyaniline, a close analogue of the target compound. This reaction was carried out using a catalyst system comprising Pd₂(dba)₃, BINAP as the ligand, and NaOtBu as the base in toluene at 80 °C, affording the product in a 71% isolated yield. researchgate.net

Based on this precedent, a similar strategy could be employed for the synthesis of this compound. The reaction would involve coupling 2-bromo-1-ethoxybenzene with cyclopropylmethylamine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle and can influence the reaction scope and yields.

The following table summarizes the conditions and yield for the synthesis of the analogous N-cyclopropyl-2-methoxyaniline, which can serve as a starting point for the optimization of the synthesis of this compound.

| Aryl Bromide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromoanisole | Cyclopropylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 71 | researchgate.net |

Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, represent an older but still valuable method for the synthesis of arylamines. These reactions typically require harsher conditions (higher temperatures) than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper catalysts. The synthesis of this compound via an Ullmann-type reaction would involve the coupling of 2-bromo- or 2-iodo-1-ethoxybenzene with cyclopropylmethylamine in the presence of a copper catalyst and a base.

Diastereoselective and Enantioselective Synthesis of this compound Derivatives

The introduction of chirality into drug molecules is a critical aspect of modern pharmaceutical development, as different enantiomers or diastereomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The development of diastereoselective and enantioselective methods for the synthesis of derivatives of this compound is therefore of considerable interest.

Asymmetric synthesis of chiral amines can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. In the context of reductive amination, an enantioselective approach could involve the use of a chiral reducing agent or a chiral catalyst to control the stereochemical outcome of the reduction of the prochiral imine intermediate.

Biocatalysis, utilizing enzymes such as reductive aminases (RedAms), has emerged as a powerful tool for the asymmetric synthesis of chiral amines. nih.govfrontiersin.orgrsc.org These enzymes can catalyze the reductive amination of a wide range of ketones and aldehydes with high enantioselectivity under mild reaction conditions. nih.govfrontiersin.org The application of a suitable RedAm to the reaction of 2-ethoxyaniline with cyclopropanecarboxaldehyde could potentially afford enantiomerically enriched this compound. The substrate scope of these enzymes is continually being expanded through protein engineering, which could allow for the development of a biocatalyst tailored for this specific transformation. nih.govfrontiersin.org

Diastereoselective synthesis becomes relevant when additional stereocenters are present in the molecule, either on the aniline or the cyclopropylmethyl moiety. For instance, if a substituted cyclopropanecarboxaldehyde or a chiral 2-ethoxyaniline derivative is used as a starting material, the formation of diastereomers is possible. The stereochemical outcome of the reaction can be influenced by the existing stereocenter(s) through substrate control or by the use of a chiral reagent or catalyst (reagent control).

While specific examples of diastereoselective or enantioselective synthesis of this compound derivatives are not prominent in the literature, the general methodologies for asymmetric amine synthesis provide a clear roadmap for accessing these chiral compounds.

Chemical Reactivity and Derivatization of N Cyclopropylmethyl 2 Ethoxyaniline

Electrophilic Aromatic Substitution Reactions on the 2-Ethoxyaniline Ring System

The aromatic ring of N-(cyclopropylmethyl)-2-ethoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups (EDGs): the secondary amine (-NHR) and the ethoxy (-OEt) group. wikipedia.orgbyjus.com Both groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgpressbooks.pub

The N-(cyclopropylmethyl)amino group is a powerful activating group, donating electron density to the ring through resonance. The ethoxy group is also an activating, ortho-, para-director. libretexts.org The combined effect of these two groups, positioned ortho to each other, results in a highly nucleophilic aromatic system. The primary sites for electrophilic attack are the positions para to the strongly activating amino group (C4) and ortho to the amino group (C6), as these positions are most stabilized by resonance. Substitution at the C4 position is also para to the ethoxy group, while substitution at C6 is meta to the ethoxy group. Given the stronger activating nature of the amino group, substitution is expected to predominantly occur at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a mild Lewis acid or in a polar solvent can introduce a halogen atom onto the ring, typically at the C4 or C6 position.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. Due to the strongly acidic conditions, protonation of the amine can occur, forming an anilinium ion which is a deactivating, meta-directing group. byjus.com This can complicate the reaction, potentially leading to a mixture of products or requiring protection of the amine group.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid (-SO₃H) group. Similar to nitration, the acidic conditions can affect the reactivity of the amine. chemrxiv.org Recent methods have explored milder conditions for the sulfonylation of anilines. mdpi.comnih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic EAS reactions for forming carbon-carbon bonds. total-synthesis.commasterorganicchemistry.com However, the strong Lewis acids typically used (e.g., AlCl₃) can complex with the lone pair of the nitrogen atom in the amine, deactivating the ring and preventing the reaction. Therefore, these reactions often require prior protection of the amine functionality, for instance, by converting it into an amide.

| Reaction Type | Reagents | Probable Major Product(s) |

| Bromination | Br₂, Acetic Acid | 4-Bromo-N-(cyclopropylmethyl)-2-ethoxyaniline and/or 6-Bromo-N-(cyclopropylmethyl)-2-ethoxyaniline |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-N-(cyclopropylmethyl)-2-ethoxyaniline and/or 6-Nitro-N-(cyclopropylmethyl)-2-ethoxyaniline |

| Sulfonation | H₂SO₄, SO₃ | 4-((N-(cyclopropylmethyl)amino)-3-ethoxyphenyl)sulfonic acid |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ (with N-protection) | 1-(5-(N-(cyclopropylmethyl)acetamido)-4-ethoxyphenyl)ethan-1-one |

Nucleophilic Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. byjus.comncert.nic.in This allows it to react with a variety of electrophiles, leading to the formation of new N-C, N-S, or N-P bonds. These reactions are fundamental for modifying the properties of the molecule or for protecting the amine group during other transformations.

Key nucleophilic reactions include:

N-Acylation: The amine reacts readily with acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides to form stable amide derivatives. byjus.comncert.nic.in These reactions are typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. byjus.comtandfonline.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the amine.

N-Alkylation: While secondary amines can be further alkylated with alkyl halides, this reaction can be difficult to control and may lead to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Selective mono-alkylation often requires specific reagents and conditions.

| Reaction Type | Reagent | Product Class | Product Name Example |

| N-Acetylation | Acetyl Chloride, Pyridine | Amide | N-(2-ethoxyphenyl)-N-(cyclopropylmethyl)acetamide |

| N-Benzoylation | Benzoyl Chloride, Pyridine | Amide | N-(2-ethoxyphenyl)-N-(cyclopropylmethyl)benzamide |

| N-Sulfonylation | p-Toluenesulfonyl Chloride, Pyridine | Sulfonamide | N-(2-ethoxyphenyl)-N-(cyclopropylmethyl)-4-methylbenzenesulfonamide |

Transformations and Ring-Opening Reactions of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group is a fascinating functional group known for its unique reactivity, which stems from the significant ring strain of the cyclopropane (B1198618) ring. This moiety can act as a mechanistic probe, as the cyclopropylmethyl radical and cation are prone to rapid, irreversible ring-opening. psu.edu

Upon one-electron oxidation of the amine nitrogen, an amine radical cation is formed. This intermediate can undergo rapid cleavage of the cyclopropane ring to generate a more stable, delocalized radical. researchgate.net This ring-opening process is a hallmark of N-cyclopropyl and N-cyclopropylmethyl amines and serves as a key transformation pathway. researchgate.net The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid, for instance, proceeds via an amine radical cation, leading to the selective cleavage of the cyclopropyl (B3062369) group from the nitrogen. researchgate.net

Alternatively, modern synthetic methods have enabled the functionalization of the cyclopropyl ring itself without inducing ring-opening. Palladium(II)-catalyzed C-H arylation of cyclopropylmethylamines has been demonstrated, allowing for the introduction of aryl groups directly onto the cyclopropyl ring. nih.govnih.gov This reaction proceeds via a different mechanism that preserves the strained ring system, offering a complementary strategy for derivatization.

Oxidative and Reductive Transformations of the Core Structure

The this compound molecule is susceptible to various oxidative transformations, while its aromatic core is generally resistant to reduction.

Oxidative Transformations: The oxidation of anilines can be complex, potentially occurring at the nitrogen atom or the aromatic ring. nih.govwikipedia.org

Oxidation at Nitrogen: The secondary amine can be oxidized. Strong oxidants can lead to the formation of various products, and in some cases, N-dealkylation can occur, cleaving either the cyclopropylmethyl group or the bond to the aromatic ring. Electrochemical oxidation is a known method for the dealkylation of N,N-dialkylanilines. nih.gov The oxidation of substituted anilines can also generate reactive N-aryl nitrenoid intermediates, which can undergo further reactions like cyclization if suitable intramolecular partners are present. sci-hub.seacs.org

Oxidation of the Aromatic Ring: While the electron-rich ring is activated, its oxidation typically requires strong oxidizing agents and can lead to complex mixtures or polymerization (as seen in the formation of polyaniline). wikipedia.org Under certain conditions, chromic acid can oxidize anilines to quinones. wikipedia.org

Reductive Transformations: The aromatic ring of aniline (B41778) derivatives is generally stable and resistant to reduction under standard chemical conditions. Catalytic hydrogenation of the benzene (B151609) ring to a cyclohexylamine (B46788) derivative is possible but requires harsh conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. Such transformations are generally not selective if other reducible functional groups are present.

Functionalization for Diverse Synthetic and Applicative Utilities

The diverse reactivity of this compound makes it a valuable building block for creating a library of complex derivatives. The functionalization strategies described in the preceding sections allow for the systematic modification of its structure to tune its physicochemical properties for various applications.

Scaffold Decoration: Electrophilic aromatic substitution (Section 3.1) and nucleophilic reactions at the amine (Section 3.2) provide direct handles for "decorating" the core structure. This is a cornerstone of medicinal chemistry, where adding or modifying substituents is used to optimize biological activity, selectivity, solubility, and metabolic stability.

Protecting Group Strategies: Acylation of the secondary amine (Section 3.2) can be used as a protection strategy. The resulting amide is less nucleophilic and less activating towards the aromatic ring, which can be useful for controlling selectivity in subsequent reactions, such as preventing over-halogenation during EAS.

Bioisosteric Replacement and Scaffolding: The ring-opening of the cyclopropylmethyl group (Section 3.3) offers a pathway to fundamentally different molecular scaffolds, such as homoallylic amines. This transformation can be exploited in drug discovery to access novel chemical space or to replace existing substructures.

Advanced Materials: The modification of aniline derivatives is crucial for the development of functional materials. For example, functionalized anilines can be polymerized to create conductive polymers with tailored solubility and sensory properties. rsc.org Introducing specific functional groups can enable applications in sensors, coatings, and electronic devices.

Advanced Spectroscopic and Structural Characterization of N Cyclopropylmethyl 2 Ethoxyaniline and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of N-(cyclopropylmethyl)-2-ethoxyaniline. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all proton and carbon signals and establishes the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for each distinct proton environment. The aromatic protons of the 2-ethoxyphenyl group typically appear as a complex multiplet in the downfield region (approximately 6.7-7.2 ppm). The ethoxy group gives rise to a triplet (for the methyl protons, -OCH₂CH₃ ) and a quartet (for the methylene protons, -OCH₂ CH₃) in the upfield region. The N-H proton of the secondary amine usually appears as a broad singlet. The protons of the cyclopropylmethyl group show a characteristic set of signals: a multiplet for the methine proton and distinct signals for the diastereotopic methylene protons of the cyclopropane (B1198618) ring, as well as a doublet for the methylene protons adjacent to the nitrogen atom (-NH-CH₂ -).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of the ethoxy-substituted benzene (B151609) ring resonate in the downfield region (typically 110-150 ppm). The carbon atoms of the ethoxy group and the cyclopropylmethyl group appear in the upfield region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques are employed to further confirm the structural assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of adjacent protons, for instance, within the ethoxy and cyclopropylmethyl groups and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

| ¹H NMR Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-6.7 | m | Ar-H |

| ~4.0 | q | -OCH₂CH₃ |

| ~3.5 | br s | N-H |

| ~3.0 | d | -NH-CH₂- |

| ~1.4 | t | -OCH₂CH₃ |

| ~1.0 | m | -CH- (cyclopropyl) |

| ~0.5, ~0.2 | m | -CH₂- (cyclopropyl) |

| ¹³C NMR Chemical Shift (ppm) | Carbon Type | Assignment |

| ~148 | C | Ar-C-O |

| ~140 | C | Ar-C-N |

| ~122-110 | CH | Ar-CH |

| ~64 | CH₂ | -OCH₂CH₃ |

| ~55 | CH₂ | -NH-CH₂- |

| ~15 | CH₃ | -OCH₂CH₃ |

| ~10 | CH | -CH- (cyclopropyl) |

| ~4 | CH₂ | -CH₂- (cyclopropyl) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its elemental composition. The molecular formula for this compound is C₁₂H₁₇NO, with an expected exact mass that can be measured with high accuracy by HRMS.

Molecular Formula Confirmation: By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This high level of accuracy is essential for confirming the identity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry provides valuable insights into the structure of the molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the parent molecule.

Proposed Fragmentation Pathway: A plausible fragmentation pathway for this compound would likely involve the following key steps:

Alpha-cleavage: Cleavage of the bond between the nitrogen and the cyclopropylmethyl group, leading to the formation of a stable cyclopropylmethyl cation (C₄H₇⁺) and a 2-ethoxyaniline radical cation.

Loss of the ethoxy group: Fragmentation of the ethoxy group, either as a neutral loss of ethene (C₂H₄) via a McLafferty-type rearrangement or as an ethyl radical (•C₂H₅).

Cleavage of the cyclopropyl (B3062369) ring: The cyclopropyl ring can undergo ring-opening to form an allyl cation.

Benzylic cleavage: Cleavage of the bond between the methylene group and the cyclopropyl ring.

The analysis of these characteristic fragment ions in the MS/MS spectrum allows for the confident identification and structural confirmation of this compound.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 191.1310 | [M]⁺• (Molecular Ion) |

| 176.1075 | [M - CH₃]⁺ |

| 162.0919 | [M - C₂H₅]⁺ |

| 136.0762 | [M - C₄H₇]⁺ |

| 108.0578 | [M - C₄H₇ - C₂H₄]⁺• |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are invaluable for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups:

N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and cyclopropylmethyl groups) are observed just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may have a slightly higher stretching frequency than other sp³ C-H bonds.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range.

C-O Stretch: The C-O stretching of the ethoxy group is expected to produce a strong absorption band in the 1200-1260 cm⁻¹ region for the aryl-O stretch and around 1040-1050 cm⁻¹ for the alkyl-O stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring often gives a strong signal in the Raman spectrum.

C-C Stretching of the Cyclopropyl Ring: The C-C bonds of the cyclopropyl ring are expected to show characteristic Raman signals.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule, confirming the presence of all key functional groups and providing a unique spectral fingerprint for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3300-3500 | Weak |

| Aromatic C-H Stretch | >3000 | Strong |

| Aliphatic C-H Stretch | <3000 | Strong |

| C=C Aromatic Stretch | 1450-1600 | Strong |

| C-N Stretch | 1250-1350 | Moderate |

| Aryl C-O Stretch | 1200-1260 | Moderate |

| Alkyl C-O Stretch | 1040-1050 | Moderate |

X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide a wealth of information, including:

Molecular Structure: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state can be determined with high precision. This would definitively confirm the connectivity established by NMR and MS.

Conformation: The preferred conformation of the flexible cyclopropylmethyl and ethoxy groups relative to the aniline (B41778) ring can be elucidated. This includes the orientation of the cyclopropyl ring and the conformation of the ethyl chain.

Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding (involving the N-H group as a donor and potentially the oxygen of the ethoxy group or the nitrogen of a neighboring molecule as an acceptor) and van der Waals forces. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

While obtaining suitable crystals can be a challenge, the detailed structural information provided by X-ray crystallography is unparalleled and serves as the ultimate confirmation of the molecular structure.

Chiral Analysis and Enantiomeric Purity Determination Methods

This compound itself is not chiral. However, analogues of this compound or its derivatives may possess stereocenters, making chiral analysis an important aspect of their characterization. If a chiral analogue were to be synthesized, it would be crucial to determine its enantiomeric purity. Several methods can be employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for the determination of their relative amounts (enantiomeric excess, ee).

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this technique uses a chiral stationary phase in a gas chromatograph to separate volatile enantiomers.

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to a solution of a chiral compound can induce different chemical shifts for the corresponding protons in the two enantiomers in the ¹H NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric ratio.

NMR Spectroscopy of Diastereomeric Derivatives: The chiral compound can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for the quantification of the original enantiomers.

The choice of method depends on the specific properties of the chiral analogue being analyzed. For any synthesis aiming to produce an enantiomerically enriched product, the use of one or more of these techniques is essential for assessing the success of the asymmetric synthesis.

Computational and Theoretical Investigations of N Cyclopropylmethyl 2 Ethoxyaniline

In Silico Prediction of Molecular Properties for Rational Research Design (e.g., Lipophilicity: Log P/w)In silico methods use computer models to predict molecular properties, which is a cost-effective way to guide research.nih.govnih.govFor N-(cyclopropylmethyl)-2-ethoxyaniline, key properties for drug design could be predicted. Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.nih.govPredicting such properties early in the research process allows for the rational design of molecules with more favorable characteristics.researchgate.net

Table 1: Examples of Predictable Molecular Properties

| Property | Description | Relevance in Research Design |

|---|---|---|

| Log P (Lipophilicity) | The ratio of the concentration of a compound in a mixture of two immiscible phases (e.g., octanol (B41247) and water) at equilibrium. | Affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Aqueous Solubility (Log S) | The measure of a compound's ability to dissolve in water. | Crucial for formulation and bioavailability. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Influences conformational flexibility and binding affinity. |

Machine Learning and Artificial Intelligence Approaches in Predicting Synthetic Outcomes and Chemical ReactivityMachine learning (ML) and artificial intelligence (AI) are increasingly used to accelerate chemical research.researchgate.netchemrxiv.orgIn the context of this compound, ML models could be trained on large datasets of chemical reactions to predict the most efficient synthetic routes or to forecast the outcomes of unknown reactions.researchgate.netAI can also predict various aspects of chemical reactivity, helping to identify potential new reactions or to optimize conditions for existing ones, thereby streamlining the discovery and development process.

While these computational methods are routinely applied to a wide range of molecules, specific studies and their resulting data for this compound are not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Rational Design Principles Applied to N Cyclopropylmethyl 2 Ethoxyaniline Scaffolds

Systematic Exploration of Substituent Effects on Biological or Chemical Activity

The biological or chemical activity of the N-(cyclopropylmethyl)-2-ethoxyaniline scaffold is highly sensitive to the nature and position of additional substituents on the aniline (B41778) ring. The introduction of various functional groups can modulate electronic properties, lipophilicity, and steric bulk, thereby influencing how the molecule interacts with its biological target.

Researchers systematically investigate these effects by introducing a range of substituents, typically classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), and hydroxyl (-OH) increase the electron density of the aniline ring. This can enhance the basicity of the aniline nitrogen and influence hydrogen bonding capabilities, which may be critical for receptor binding. The amino group (-NH₂) of aniline is itself a strong activating group, making the aromatic ring highly reactive and nucleophilic. libretexts.orgbyjus.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the ring. This can reduce the aniline's basicity and introduce new polar contacts, potentially improving selectivity or altering metabolic pathways.

The following table illustrates the hypothetical effect of various substituents at the 4-position of the this compound scaffold on a generic biological activity, based on established medicinal chemistry principles.

| Substituent (at 4-position) | Electronic Effect | Potential Impact on Activity | Rationale |

|---|---|---|---|

| -H (Hydrogen) | Neutral | Baseline | Reference compound for comparison. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | May Increase | Increases lipophilicity and can form halogen bonds, potentially enhancing binding affinity. |

| -F (Fluoro) | Electron-Withdrawing (Inductive) | May Increase | Can improve metabolic stability by blocking potential sites of oxidation and may form favorable hydrogen bonds. |

| -CH₃ (Methyl) | Electron-Donating | Variable | Adds lipophilicity and can fill small hydrophobic pockets in a binding site, but may also introduce steric hindrance. |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | May Decrease | Significantly reduces electron density and can be a site for metabolic reduction, potentially leading to toxicity. Can act as a hydrogen bond acceptor. |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | May Increase | Can act as a hydrogen bond acceptor and may improve pharmacokinetic properties. |

This systematic approach allows for the development of a qualitative and quantitative understanding of how substituents influence the desired activity, guiding the design of more potent and specific analogs.

Impact of Positional Isomerism on Structure-Activity Profiles (e.g., ortho-, meta-, para-ethoxy analogs)

Ortho-ethoxy analog (this compound): The ethoxy group is adjacent to the N-(cyclopropylmethyl)amino group. This proximity can cause steric hindrance, forcing the N-alkyl group into a specific conformation. This constrained geometry might be ideal for fitting into a particular binding pocket. Furthermore, the ortho-ethoxy group can form an intramolecular hydrogen bond with the amine proton, influencing the amine's basicity and availability for intermolecular interactions.

Meta-ethoxy analog (N-(cyclopropylmethyl)-3-ethoxyaniline): Placing the ethoxy group at the meta-position minimizes steric interactions with the N-alkyl group. The electronic influence on the amine is primarily inductive, leading to different electronic properties compared to the ortho and para isomers.

Para-ethoxy analog (N-(cyclopropylmethyl)-4-ethoxyaniline): In this isomer, the ethoxy group is positioned opposite the amine. Steric hindrance is negligible, and the group exerts a strong electron-donating effect through resonance, which significantly increases the electron density at the nitrogen atom.

Studies on other aniline derivatives have shown that positional isomerism can profoundly affect biological activity and physicochemical properties like lipophilicity. nih.gov For instance, the lipophilicity of para-substituted aniline derivatives often differs significantly from that of ortho- and meta-substituted analogs. nih.gov

The table below provides a comparative analysis of the expected properties of the ethoxy positional isomers.

| Isomer | Key Feature | Expected Impact on Conformation | Expected Impact on Basicity (pKa) | Hypothetical Receptor Affinity |

|---|---|---|---|---|

| Ortho (2-ethoxy) | Steric hindrance; potential for intramolecular H-bond | Constrained; may favor a specific active conformation | Lowered due to steric hindrance and H-bonding | Potentially High (if conformation is optimal for target) |

| Meta (3-ethoxy) | Primarily inductive electronic effect; minimal steric clash | More flexible than ortho isomer | Slightly lowered compared to aniline | Variable |

| Para (4-ethoxy) | Strong resonance effect; no steric clash | Flexible; similar to unsubstituted analog | Increased due to electron-donating resonance | Variable (depends on target's electronic requirements) |

Role of the Cyclopropylmethyl Moiety in Mediating Specific Molecular Interactions

The N-cyclopropylmethyl group is a common and highly valuable substituent in medicinal chemistry. Its inclusion in the this compound scaffold is a deliberate design choice intended to confer several advantageous properties.

The cyclopropyl (B3062369) ring is a small, rigid, and lipophilic group. Its unique electronic character, with sp²-like properties, allows it to participate in favorable interactions within binding sites. In SAR studies of related compounds, replacing a cyclopropylmethyl group with other alkyl groups, such as isobutyl or n-propyl, often leads to a significant drop in activity, highlighting the specific role of this moiety. mdpi.com

Key contributions of the cyclopropylmethyl moiety include:

Conformational Rigidity: The three-membered ring restricts the rotational freedom of the N-alkyl substituent, which can pre-organize the molecule into a lower-energy conformation that is favorable for binding to a receptor. This can lead to an entropic advantage in binding, thereby increasing affinity.

Potency and Selectivity: The compact size and defined shape of the cyclopropyl group allow it to fit snugly into specific hydrophobic pockets within a receptor or enzyme active site. This precise fit can be a key determinant of both potency and selectivity for the intended target over other proteins. SAR studies on kappa opioid receptor agonists, for example, have identified the N-cyclopropylmethyl group as crucial for high affinity and agonist activity. nih.gov

The bioisosteric replacement of a methyl or ethyl group with a cyclopropyl group is a common strategy to enhance potency and improve metabolic stability. researchgate.net

Influence of Aniline Ring Substitutions on Potency and Selectivity Profiles

Beyond the general substituent effects discussed in section 6.1, the strategic placement of functional groups on the aniline ring is a primary tool for fine-tuning the potency and selectivity of this compound analogs. Selectivity is particularly important in drug design to minimize off-target effects.

The aniline ring provides a large surface for modification. Substitutions at the 3-, 4-, 5-, and 6-positions can be explored to probe the topology of the target's binding site.

Potency Enhancement: If a binding pocket contains a specific feature, such as a hydrogen bond donor/acceptor or a hydrophobic region, introducing a complementary substituent on the aniline ring can dramatically increase binding affinity and, consequently, potency. For example, adding a small hydrophobic group like a methyl or chloro substituent at a position that interfaces with a lipophilic pocket on the target protein can improve binding. nih.gov

Selectivity Modulation: Different receptor subtypes often have variations in their binding site amino acid residues. A substituent that forms a favorable interaction with a residue in the target receptor but would cause a steric clash in a related off-target receptor can impart high selectivity. For instance, a bulky substituent at the 4-position might be accommodated by the desired target but not by a smaller binding pocket in an anti-target.

The following table illustrates how different substitution patterns on the aniline ring might be used to modulate potency and selectivity for a hypothetical target receptor versus an off-target receptor.

| Analog (Substitution on 2-ethoxyaniline ring) | Rationale for Modification | Predicted Effect on Potency (Target Receptor) | Predicted Effect on Selectivity (vs. Off-Target) |

|---|---|---|---|

| Unsubstituted | Baseline compound | Moderate | Low |

| 4-Fluoro | Introduce a hydrogen bond acceptor; block metabolism | Increased | Increased |

| 5-Methyl | Probe for a small hydrophobic pocket | Increased | Variable |

| 4-Trifluoromethyl | Introduce a strong electron-withdrawing group and potential H-bond acceptor | Variable | Potentially Increased |

| 4-tert-Butyl | Introduce a bulky hydrophobic group | Decreased (steric clash) | Increased (if off-target tolerates it less) |

Advanced Computational Approaches to SAR Modeling (e.g., QSAR, Molecular Docking, Pharmacophore Mapping)

To accelerate the drug design process and gain deeper insights into SAR, medicinal chemists employ a variety of computational tools. These methods are particularly useful for prioritizing which analogs of this compound to synthesize, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogs, descriptors representing their physicochemical properties (e.g., logP for lipophilicity, molar refractivity for size, and electronic parameters) are calculated. A statistical model is then built to predict the activity of new, unsynthesized compounds. chemmethod.com This helps identify the key properties driving potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. A 3D model of the target receptor is used, and the this compound analog is computationally placed into the binding site. Docking simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net This information is invaluable for rationalizing observed SAR and designing new analogs with improved binding. For example, docking could show that the 2-ethoxy group is pointing towards a specific amino acid, suggesting modifications to enhance this interaction.

Pharmacophore Mapping: A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity. It defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. By aligning a set of active analogs, a common pharmacophore model can be generated. This model serves as a template to design novel molecules that retain the essential features for activity while having a different chemical scaffold.

These computational approaches transform SAR from a qualitative exercise into a quantitative, predictive science, enabling a more efficient and rational design of improved this compound-based compounds.

No Mechanistic Investigations of Biological Activities of this compound Analogues Found in Publicly Available Research

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the mechanistic investigations of the biological activities of the chemical compound this compound or its analogues.

Therefore, it is not possible to provide an article focusing on the following topics for this compound:

Mechanistic Investigations of Biological Activities of N Cyclopropylmethyl 2 Ethoxyaniline Analogues in Vitro and Cellular Studies

In Vitro Metabolic Pathways and Enzymatic Biotransformations

Without any foundational research on the biological effects of N-(cyclopropylmethyl)-2-ethoxyaniline, any attempt to generate content for the requested sections would be purely speculative and would not meet the standards of scientific accuracy.

Strategic Applications in Specialized Chemical Domains

Medicinal Chemistry Research and Lead Optimization Strategies (Excluding Clinical Data)

In medicinal chemistry, the N-substituted aniline (B41778) framework is a cornerstone for the development of new therapeutic agents. beilstein-journals.org The specific structural features of N-(cyclopropylmethyl)-2-ethoxyaniline make it a valuable intermediate and a foundational scaffold for creating molecules with tailored biological activities.

The synthesis of N-substituted anilines is a critical area of organic chemistry, providing essential intermediates for the pharmaceutical industry. researchgate.net Aniline derivatives are integral to a wide array of marketed drugs and clinical candidates. beilstein-journals.org The this compound structure represents a specific type of N-substituted aniline, which can be synthesized or utilized through various modern synthetic methodologies. General strategies for creating such scaffolds include catalyst- and additive-free methods that react primary amines with cyclic ketones, proceeding through an imine condensation–isoaromatization pathway to yield functionalized anilines. beilstein-journals.orgnih.gov These efficient, one-pot syntheses are advantageous for generating libraries of diverse aniline derivatives for further biological screening. mdpi.com The presence of the ethoxy group at the ortho position and the N-cyclopropylmethyl substituent provides specific steric and electronic properties that can be exploited to direct further chemical modifications and influence the pharmacological profile of the final compounds. wikipedia.org

The N-cyclopropylmethyl group is a well-established pharmacophore in medicinal chemistry, particularly for ligands targeting opioid receptors. nih.gov This substituent is famously incorporated into the structure of opioid receptor antagonists like naltrexone. Its presence is crucial for modulating the activity of ligands at mu (μ), kappa (κ), and delta (δ) opioid receptors. nih.govnih.gov Research into 4,5-epoxymorphinan derivatives has shown that the 17-cyclopropylmethyl substituent is a key feature in developing MOR antagonists. nih.gov While direct studies on this compound derivatives as primary opioid ligands are not extensively documented in the provided sources, the known importance of the N-cyclopropylmethyl moiety makes this aniline scaffold a rational starting point for designing novel opioid receptor modulators. mdpi.com

Similarly, ligands for serotonin (B10506) (5-HT) receptors are crucial for treating a range of central nervous system disorders. nih.govnih.gov Many 5-HT receptor ligands share a common pharmacophoric element of a protonatable basic nitrogen atom situated at a specific distance from an aromatic ring. nih.gov The this compound structure fits this general profile, suggesting that its derivatives could be explored for activity at various 5-HT receptor subtypes, such as the 5-HT2B receptor, which is implicated in numerous physiological processes. nih.gov

| Target Class | Key Structural Moiety | Rationale for Exploration |

| Opioid Receptors | N-Cyclopropylmethyl | This group is a classic feature of potent opioid receptor antagonists and modulators, influencing affinity and efficacy at μ, δ, and κ subtypes. nih.govbenthamscience.com |

| Serotonin Receptors | Substituted Aniline | The structure contains a basic nitrogen and an aromatic ring, a common pharmacophore for ligands of monoamine receptors like the 5-HT family. nih.gov |

The development of small-molecule enzyme modulators is a major focus of modern drug discovery. Two enzymes of recent interest are isocitrate dehydrogenase 1 (IDH1) and Notum carboxylesterase.

Mutant IDH1 is a driver mutation in several cancers, including acute myeloid leukemia (AML). nih.gov Inhibitors of mutant IDH1 can reverse oncogenic effects by reducing the production of the oncometabolite 2-hydroxyglutarate (2-HG), leading to the differentiation of cancer cells. nih.gov The development of new allosteric inhibitors that bind to and inactivate the enzyme represents a key therapeutic strategy. nih.gov

Notum is an extracellular carboxylesterase that negatively regulates Wnt signaling by removing an essential palmitoleate (B1233929) group from Wnt proteins. nih.govnih.gov Inhibition of Notum can restore Wnt signaling, making it a therapeutic target for conditions like osteoporosis and neurodegenerative disorders. nih.govresearchgate.net Various hit-finding strategies have been employed to identify small-molecule inhibitors of Notum, which typically bind in a large hydrophobic pocket within the enzyme's active site. nih.govucl.ac.uk

While these enzymes are significant therapeutic targets, the available literature does not specifically document derivatives of this compound as modulators for either IDH1 or Notum carboxylesterase.

Agrochemical Research: Herbicide and Fungicide Lead Development

The search for new agrochemicals with novel mechanisms of action is critical for overcoming resistance and improving crop protection. nih.gov Natural products often serve as inspiration for the synthesis of new herbicides and fungicides due to their inherent biological activity. nih.gov Chemical scaffolds, such as those based on nicotinic acid and thiophene, have been successfully developed into commercial fungicides. mdpi.com

The development process for new agrochemicals involves synthesizing and screening libraries of compounds for activity against target pests or weeds. mdpi.com The N-substituted aniline scaffold present in this compound could potentially serve as a core structure for new active ingredients. However, based on the searched literature, there is no specific information detailing the investigation or application of this compound or its direct derivatives in the context of herbicide or fungicide lead development.

Materials Science Research: Integration into Advanced Material Systems (Excluding Bulk Physical Properties)

Aniline and its derivatives are foundational monomers for producing polyaniline, a conductive polymer with applications in electronics and materials science. The properties of polyaniline can be tuned by using substituted anilines. While research exists on materials derived from related compounds like N-(9-anthracenylmethylene)-2-ethoxyaniline, specific studies detailing the integration of this compound into advanced material systems are not available in the provided search results. sigmaaldrich.com Its unique substituents could theoretically impart novel properties to polymers or other material systems, but this area remains underexplored in the context of the available literature.

Patent Landscape and Academic Innovations Surrounding N Cyclopropylmethyl 2 Ethoxyaniline Structural Motifs

Analysis of Key Patents Referencing N-(cyclopropylmethyl)-2-ethoxyaniline or Closely Related Structural Analogues

While patents specifically claiming the exact molecule this compound are not prominently disclosed in public databases, the core structural components are frequently featured in a variety of patented inventions, particularly within the pharmaceutical sector. The N-cyclopropylmethyl aniline (B41778) moiety is a key pharmacophore in several complex molecules designed as therapeutic agents. Analysis of these patents reveals the strategic importance of this structural unit.

Key patents often focus on methods for preparing N-cyclopropylmethyl aniline compounds or incorporate this moiety into larger, more complex molecules targeting specific biological pathways. For instance, patent US10844005B1 discloses a method for preparing a substituted N-cyclopropylmethyl aniline derivative, highlighting the industrial relevance of synthetic routes to this class of compounds. google.com Another example, US8299246B2, describes a complex benzamide (B126) derivative that includes an N-cyclopropyl group and an ethoxy-phenyl ring system, illustrating how these fragments are combined to create potent bioactive molecules. google.com

These patents underscore the value of the cyclopropylmethyl group in modulating the pharmacological properties of drug candidates. This group is known to introduce conformational rigidity and can influence metabolic stability and receptor binding affinity. The N-aryl amine linkage is a fundamental connection in numerous biologically active compounds, and its substitution patterns are critical for tuning activity. wjpmr.com

Below is a summary of representative patents that feature the N-cyclopropylmethyl aniline structural motif or closely related analogues.

| Patent Number | Title | Assignee/Applicant | Summary of Invention |

|---|---|---|---|

| US10844005B1 | Method for preparing an N-cyclopropylmethyl aniline compound | Not specified in abstract | Describes a synthetic method for preparing 3-[(cyclopropylmethyl)amino]-N-[2-iodo-4-[1,1,1,2,3,3-heptafluoroprop-2-yl]-6-(trifluoromethyl)phenyl]-2-fluorobenzamide, a complex N-cyclopropylmethyl aniline derivative. google.com |

| US8299246B2 | N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide... | Not specified in abstract | Claims a complex molecule incorporating N-cyclopropyl and ethoxyphenyl groups, intended for pharmaceutical use. google.com |

| US3285922A | N-cyclopropylmethyl-and -cyclobutyl-methyl-morphinans | Not specified in abstract | Relates to N-cyclopropylmethyl derivatives of morphinans with pharmacodynamic activity, demonstrating the early use of this moiety in centrally acting agents. google.com |

| EP1109765B1 | Process for the production of cyclopropylmethyl halides | Eastman Chemical Co | Provides a process for producing cyclopropylmethyl halides, which are key intermediates for introducing the cyclopropylmethyl group into molecules like N-aryl amines. google.com |

Academic Contributions to Patentable Chemical Methodologies and Compositions

Academic research plays a pivotal role in developing the novel synthetic methodologies that are later adopted and patented by industry for the production of valuable chemical entities. The synthesis of N-aryl amines, including structures like this compound, has been significantly advanced by academic innovations in carbon-nitrogen (C-N) bond formation.

Key academic contributions include the development of more efficient, sustainable, and versatile catalytic systems for N-arylation reactions. wjpmr.com Traditional methods like the Ullmann condensation and Buchwald-Hartwig amination have been continuously refined in academic labs to broaden their substrate scope, lower catalyst loading, and improve reaction conditions. wjpmr.comgoogle.com

Recent academic publications describe novel, catalyst-free approaches to aniline synthesis. For example, a method for synthesizing 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines proceeds through an imine condensation–isoaromatization pathway without the need for a metal catalyst, offering a potentially greener and more cost-effective synthetic route. beilstein-journals.org Another innovative academic strategy involves the dual C-H functionalization of N-aryl amines to rapidly construct polycyclic amine structures, demonstrating sophisticated methods for building molecular complexity from simple precursors. researchgate.net

Furthermore, research into self-limiting alkylation chemistry using N-aminopyridinium salts as ammonia (B1221849) surrogates provides a novel pathway to secondary amines without the common issue of overalkylation, a technique directly applicable to the synthesis of this compound. acs.org These methodologies, born from academic inquiry, represent patentable processes that can streamline the synthesis of complex amines and their analogues.

Emerging Intellectual Property Trends in N-Aryl Amine and Cyclopropylmethyl Chemistry

The intellectual property landscape in chemistry is dynamic, with trends often reflecting broader shifts in technology and therapeutic focus. In the domain of N-aryl amine and cyclopropylmethyl chemistry, several key trends are emerging.

Focus on Targeted Covalent Inhibitors : There is a growing interest in the development of covalent drugs, which form a permanent bond with their biological target. nih.gov The N-aryl amine scaffold can be readily functionalized with reactive groups (warheads) to create such inhibitors. Patent applications in this area are increasing, with a focus on targets in oncology and virology. nih.gov

Expansion of Chemical Space through Novel Synthesis : Patents are increasingly being filed not just for new compositions of matter, but also for the innovative chemical reactions used to create them. Methodologies like "click chemistry" are being patented for their ability to rapidly generate large libraries of diverse compounds for high-throughput screening. researchgate.net This trend impacts N-aryl amine synthesis by enabling the creation of vast collections of analogues for drug discovery and materials science applications.

Computational Chemistry in Drug Design : The use of computational models to predict the activity of new chemical entities is becoming more sophisticated. cheminst.ca This can lead to more focused patent applications where the claimed compounds are supported by both experimental and in silico data. This trend allows for the rational design of N-aryl amines with specific properties, potentially accelerating the patenting process. cheminst.ca

Privileging the Cyclopropylmethyl Moiety : The cyclopropylmethyl group continues to be a "privileged" structural motif in medicinal chemistry. Its unique conformational and electronic properties are exploited to improve the potency, selectivity, and pharmacokinetic profiles of drug candidates. google.comnih.gov Consequently, there is a sustained trend in patent filings for new molecular entities containing this group, particularly in the development of analgesics and other central nervous system agents. nih.gov

Future Research Directions and Unexplored Avenues

Advanced Computational Design of Next-Generation Analogues with Tuned Specificity

The structural scaffold of N-(cyclopropylmethyl)-2-ethoxyaniline, featuring a cyclopropylmethyl group, an ethoxy substituent, and an aniline (B41778) core, offers significant opportunities for the computational design of next-generation analogues with tailored biological specificities. Future research should focus on employing advanced computational models to predict the structure-activity relationships (SAR) of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be initiated to correlate the physicochemical properties of a library of virtual analogues with their predicted biological activities. mdpi.comnih.govnih.govmdpi.comresearchgate.net By systematically modifying the substituents on the aniline ring and exploring alternative N-alkyl groups, it is possible to develop predictive 3D-QSAR models. mdpi.comnih.gov These models can guide the synthesis of compounds with enhanced potency and selectivity towards specific biological targets. For instance, the introduction of bulky groups at certain positions may enhance hydrophobic interactions with a target receptor, a principle that has been successfully applied in the design of other pharmacologically active compounds. mdpi.com

The following interactive data table outlines a hypothetical set of analogues and their predicted binding affinities based on a computational model.

| Analogue | Substitution on Aniline Ring | N-Alkyl Group | Predicted Binding Affinity (Ki, nM) |

| NCE-1 | 4-fluoro | Cyclopropylmethyl | 75 |

| NCE-2 | 5-chloro | Cyclobutylmethyl | 52 |

| NCE-3 | 4-methoxy | Cyclopropylmethyl | 110 |

| NCE-4 | Unsubstituted | Isobutyl | 250 |

This data is hypothetical and for illustrative purposes.

Exploration of Novel Reaction Chemistries for Selective Derivatization

The development of novel and selective derivatization methods for this compound is crucial for creating a diverse library of analogues for biological screening. Future research should explore innovative synthetic strategies that allow for precise chemical modifications at various positions of the molecule.

One promising avenue is the use of modern catalytic systems for C-H functionalization, which would enable the direct introduction of functional groups onto the aniline ring with high regioselectivity. acs.org For instance, palladium-catalyzed C-H olefination has been shown to be effective for the para-selective functionalization of aniline derivatives. acs.org Additionally, exploring N-dealkylation reactions could provide access to the secondary aniline, which can then be re-alkylated with a variety of alkyl groups to generate a wide range of N-substituted analogues. mdpi.com

The following table summarizes potential derivatization reactions that could be explored.

| Reaction Type | Target Site | Potential Reagents and Catalysts | Expected Product Class |

| C-H Arylation | Aniline Ring (para-position) | Aryl halides, Pd catalyst | Biaryl derivatives |

| N-Dealkylation | Cyclopropylmethyl group | Cyanogen bromide | Secondary aniline |

| Ether Cleavage | Ethoxy group | Boron tribromide | Phenolic derivatives |

| Electrophilic Aromatic Substitution | Aniline Ring (ortho/para-positions) | Nitrating or halogenating agents | Nitro or halo-substituted anilines |

Integration with High-Throughput Screening Methodologies for Discovery of New Biological Activities

To uncover the full therapeutic potential of this compound and its derivatives, integration with high-throughput screening (HTS) methodologies is essential. enamine.netku.edustanford.eduthermofisher.comenamine.net HTS allows for the rapid screening of large compound libraries against a multitude of biological targets, significantly accelerating the discovery of novel biological activities. enamine.netthermofisher.com

A synthesized library of analogues, based on the computational designs and novel derivatization strategies mentioned above, could be screened against a diverse panel of assays. This could include assays for enzymatic inhibition, receptor binding, and cell-based responses. enamine.net For example, screening against a panel of kinases or G-protein coupled receptors could reveal unexpected therapeutic applications. The use of pre-plated libraries with diverse chemical structures has proven successful in identifying lead compounds for various screening projects. ku.edustanford.eduthermofisher.com

The following table outlines a potential HTS workflow for the discovery of new biological activities.

| Step | Description | Technology/Method |

| 1. Library Generation | Synthesis of a diverse library of this compound analogues. | Automated parallel synthesis |

| 2. Assay Development | Development of robust and miniaturized assays for various biological targets. | Fluorescence polarization, FRET, cell-based reporter assays |

| 3. High-Throughput Screening | Automated screening of the compound library against the developed assays. | Robotic liquid handling systems, multi-well plate readers |

| 4. Hit Identification and Confirmation | Identification of active compounds ("hits") and confirmation of their activity. | Dose-response curves, secondary assays |

| 5. Lead Optimization | Chemical modification of confirmed hits to improve potency, selectivity, and pharmacokinetic properties. | Medicinal chemistry, computational modeling |

Investigation of Sustainable and Green Synthesis Protocols for Industrial Relevance

For this compound and its derivatives to be industrially viable, the development of sustainable and green synthesis protocols is paramount. rsc.orgrsc.org Future research should focus on minimizing the environmental impact of the synthetic processes by adhering to the principles of green chemistry. rsc.orgrsc.orgchemistryviews.orgsemanticscholar.orgwisdomlib.org

The following table compares a traditional synthesis approach with a potential green alternative.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Solvent | Chlorinated solvents (e.g., dichloromethane) | Bio-based solvents (e.g., 2-methyltetrahydrofuran) or water |

| Catalyst | Stoichiometric amounts of hazardous reagents | Catalytic amounts of benign metals (e.g., iron) |

| Starting Materials | Petroleum-based feedstocks | Biomass-derived precursors |

| Waste Generation | High | Low |

| Energy Consumption | High (multiple steps with heating/cooling) | Lower (one-pot reactions, milder conditions) |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(cyclopropylmethyl)-2-ethoxyaniline, and how do reaction conditions influence yield?

- Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylmethyl groups are introduced using lithium diisopropylamide (LDA) at -70°C in tetrahydrofuran (THF), as seen in meta-diamide derivatives . Key intermediates like 2-ethoxyaniline are functionalized under anhydrous conditions, monitored by TLC and purified via column chromatography . Yield optimization requires precise temperature control and stoichiometric ratios of reagents.

Q. Which analytical techniques are critical for characterizing N-(cyclopropylmethyl)-2-ethoxyaniline and its intermediates?

- Answer : Nuclear magnetic resonance (¹H/¹³C-NMR) confirms structural integrity, particularly for cyclopropylmethyl protons (δ = 1.27–1.69 ppm) and ethoxy groups . High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., observed mass: 517.1 vs. calculated: 517.1) . Thin-layer chromatography (TLC) tracks reaction progress, while melting points and LCMS ensure purity .

Q. How does the cyclopropylmethyl moiety influence the compound's physicochemical properties?

- Answer : The cyclopropyl group enhances steric hindrance and metabolic stability, reducing enzymatic degradation. Miscibility studies with solvents like ethanol and pyridine suggest moderate polarity, impacting solubility in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in insecticidal activity data across structurally similar derivatives?

- Answer : Discrepancies in bioactivity (e.g., 100% mortality in Plutella xylostella vs. lower efficacy in other species) arise from substituent positioning. For example, bromine at the 6-position of the phenyl ring enhances activity . Dose-response studies and comparative SAR analysis of fluorinated analogs (e.g., cyproflanilide derivatives) clarify substituent effects .

Q. What strategies optimize the coupling of cyclopropylmethyl groups to 2-ethoxyaniline derivatives under varying catalytic conditions?

- Answer : Catalytic systems like palladium/copper mixtures improve coupling efficiency. For instance, coupling 3-chloropyrazin-2-yl intermediates with cyclopropylmethylamine achieves 85% yield under inert atmospheres . Solvent choice (e.g., THF vs. DMF) and base selection (e.g., triethylamine vs. NaOH) critically affect reaction kinetics .

Q. How does computational modeling predict the bioactivity of novel N-(cyclopopropylmethyl)-2-ethoxyaniline analogs?

- Answer : Density functional theory (DFT) models correlate electronic properties (e.g., HOMO-LUMO gaps) with insecticidal activity. Docking studies with GABA receptors identify key interactions, such as hydrogen bonding with fluorinated substituents, guiding rational design .

Methodological Considerations

- Conflict Resolution in Data : Cross-validate NMR and HRMS results with independent synthetic batches to rule out impurities .

- Handling Reactive Intermediates : Use low-temperature (-70°C) conditions for unstable intermediates like nitrosoanilines to prevent dimerization .

- Bioassay Design : Test compounds at concentrations ≤1 mg/L in lepidopteran larvae models to align with published protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.